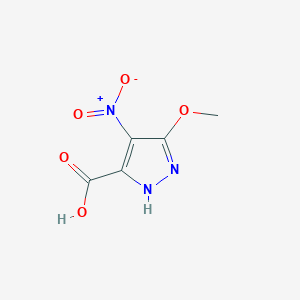
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine is a chemical compound that has been widely used in scientific research. It is commonly referred to as MPTP and is a thiazolidinedione derivative. The compound has been shown to have various biochemical and physiological effects and has been used in a range of scientific studies.
Mecanismo De Acción
MPTP works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This pathway is involved in the regulation of glucose and lipid metabolism, as well as inflammation. MPTP has been shown to activate PPARγ, leading to improved insulin sensitivity, reduced inflammation, and decreased oxidative stress.
Efectos Bioquímicos Y Fisiológicos
MPTP has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, reduce inflammation, and decrease oxidative stress. Additionally, MPTP has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPTP in lab experiments is its ability to modulate various biological pathways, making it a useful tool for studying the effects of these pathways on disease states. Additionally, MPTP has been shown to have relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using MPTP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving MPTP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. Studies have shown that MPTP can induce Parkinson's-like symptoms in animal models, making it a useful tool for studying the underlying mechanisms of the disease. Additionally, MPTP has been shown to have anti-cancer properties, and further research could explore its potential use in cancer treatment. Finally, future studies could investigate the potential use of MPTP in the treatment of other diseases such as obesity and cardiovascular disease.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of 2-(2-methoxyphenoxy)acetaldehyde with 3-(4-methylpiperazin-1-yl)propionic acid, followed by the addition of thioacetic acid and sodium borohydride. This results in the formation of the thiazolidine ring and the final product, MPTP.
Aplicaciones Científicas De Investigación
MPTP has been used in a range of scientific studies due to its ability to modulate various biological pathways. It has been shown to have anti-inflammatory and antioxidant properties, and has been used in studies related to diabetes, cancer, and neurodegenerative diseases.
Propiedades
Número CAS |
161364-73-4 |
|---|---|
Nombre del producto |
1-(3-(2-((2-Methoxyphenoxy)methyl)-3-thiazolidinyl)-1,3-dioxopropyl)-4-methylpiperazine |
Fórmula molecular |
C19H27N3O4S |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-(4-methylpiperazin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C19H27N3O4S/c1-20-7-9-21(10-8-20)17(23)13-18(24)22-11-12-27-19(22)14-26-16-6-4-3-5-15(16)25-2/h3-6,19H,7-14H2,1-2H3 |
Clave InChI |
GLXZJJACNCEAGB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CC(=O)N2CCSC2COC3=CC=CC=C3OC |
SMILES canónico |
CN1CCN(CC1)C(=O)CC(=O)N2CCSC2COC3=CC=CC=C3OC |
Sinónimos |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]-3-(4-methylpiperazin- 1-yl)propane-1,3-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



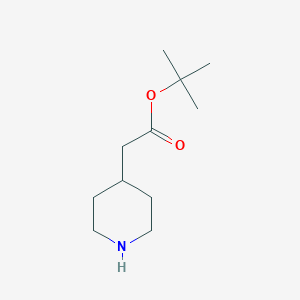
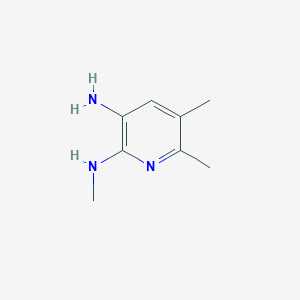
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
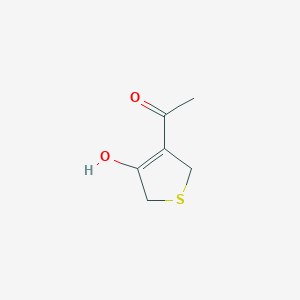
![Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B61593.png)
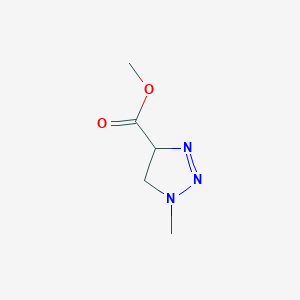
![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B61596.png)

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
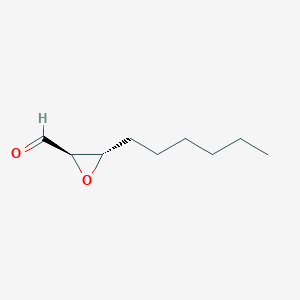
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
